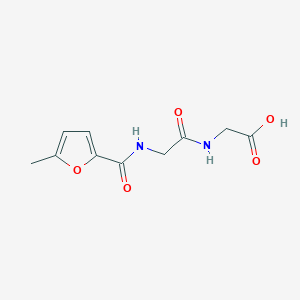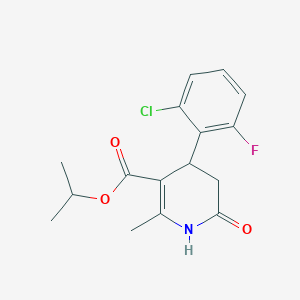
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine, also known as EMD-386088, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. EMD-386088 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor and inhibiting its activity. This leads to a decrease in the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways. The inhibition of NMDA receptor activity by N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has been shown to have neuroprotective effects in various animal models of neurological disorders.
Biochemical and Physiological Effects:
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has been shown to modulate various neurotransmitter systems, including glutamate, dopamine, and serotonin. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which is involved in the regulation of cognitive and motor functions. N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has also been shown to increase the release of serotonin in the hippocampus, which is involved in the regulation of mood and anxiety.
实验室实验的优点和局限性
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several potential future directions for research on N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine, including:
1. Investigation of its therapeutic potential in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
2. Development of more selective and potent NMDA receptor antagonists based on the structure of N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine.
3. Investigation of the molecular mechanisms underlying the neuroprotective effects of N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine.
4. Exploration of the effects of N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine on synaptic plasticity and memory formation in animal models.
5. Investigation of the potential for N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine to modulate the activity of other ion channels and neurotransmitter receptors.
In conclusion, N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It acts as a selective antagonist of the NMDA receptor and has several advantages and limitations as a research tool. Further research is needed to fully understand the potential applications of N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine and to develop more potent and selective NMDA receptor antagonists.
合成方法
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine can be synthesized by a multi-step process involving the reaction of 4-bromophenylcyclohexanone with ethylmagnesium bromide, followed by the addition of N,N-dimethyl ethylenediamine and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification by chromatography.
科学研究应用
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has been widely used as a research tool in various studies investigating the role of NMDA receptors in neuronal function and dysfunction. It has been shown to selectively block the activity of NMDA receptors without affecting other glutamate receptors, making it a valuable tool for studying the specific functions of NMDA receptors.
属性
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(4-phenylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-4-20(15-14-19(2)3)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-9,17-18H,4,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIRKQPLGDACND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-ethyl-N,N-dimethyl-N'-(4-phenylcyclohexyl)ethane-1,2-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4890112.png)
![4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890113.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890126.png)

![1-methyl-5-[1-(1-naphthylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890141.png)
![N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide](/img/structure/B4890153.png)
![ethyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B4890161.png)
![1-(4-fluorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4890168.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride](/img/structure/B4890191.png)
![N~2~-(3-methoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4890198.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide](/img/structure/B4890210.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B4890217.png)
